Azanide;nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanide is a nickel-based compound that is used in a variety of scientific research applications. It has unique properties that make it an ideal choice for a range of experiments, from biochemical and physiological studies to laboratory experiments.

Scientific Research Applications

Nickel Toxicity and Plant Growth

Nickel (Ni) is an essential trace element for plant growth but becomes toxic at high concentrations. It plays a crucial role in various enzymatic activities and metabolic reactions within plants. At low levels, Ni is beneficial for plants, influencing nitrogen metabolism, iron uptake, and certain enzymatic activities. However, excessive Ni exposure can lead to reduced seed germination, impaired root and shoot growth, and diminished biomass accumulation. Ni toxicity also inhibits photosynthesis, transpiration, and causes oxidative damage, posing a significant threat to agricultural productivity and ecosystem health (Hassan et al., 2019); (Ameen et al., 2019).

Nickel in Soil and Water: Remediation Using Biochar

Research highlights the effectiveness of biochar in remediating Ni-contaminated environments. Biochar, both pristine and functionalized, has shown promise in immobilizing Ni in soil and water through various mechanisms such as ion exchange, electrostatic attraction, and surface complexation. This approach not only removes Ni from polluted sites but also mitigates its ecotoxicological risks, offering a sustainable solution to Ni pollution (El-Naggar et al., 2021).

Immunotoxicity of Nickel

Nickel exposure has been associated with adverse effects on the immune system, including the development of allergies and hypersensitivity. It can inhibit the development of immune organs, decrease lymphocyte populations, and alter cytokine production, which may contribute to increased susceptibility to infections and potentially enhance the risk of developing cancer (Guo et al., 2020).

Nickel Recovery/Removal from Industrial Wastes

Efficient recovery and removal of Ni from industrial wastes are crucial for environmental protection and resource conservation. Various physico-chemical technologies have been explored for processing effluents containing Ni, highlighting the importance of sustainable practices in managing Ni-containing wastes (Coman et al., 2013).

Mechanism of Action

Target of Action

Azanide, also known as the amide anion, is the IUPAC-sanctioned name for the anion NH−2 . It is the conjugate base of ammonia and is formed by the self-ionization of ammonia . Nickel, on the other hand, is a transition metal that can form various complexes with ligands, including azanide. The primary targets of Azanide;nickel are likely to be biological molecules that can interact with either the azanide or nickel ions.

Mode of Action

Azanide, being the conjugate base of ammonia, can act as a nucleophile, attacking electrophilic centers in other molecules . Nickel, being a transition metal, can form coordination complexes with various ligands, potentially altering their properties or activities.

Biochemical Pathways

Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Disruption of these pathways could lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Nickel is the 24th most abundant element in the earth’s crust and can be found in the air, soil, sediments, and water . These environmental nickel ions could potentially interact with azanide ions, influencing the action of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Azanide;nickel interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of Jack Bean urease . It is also required for the production of carbon monoxide dehydrogenase in Clostridium pasteurianum .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is an essential component of several enzymes, contributing to their activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it is involved in the production of nickel-utilizing enzymes, which contribute to the global elemental cycles .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a crucial component of [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through multiple types of membrane transporters, metallochaperones, and regulators .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Azanide;nickel can be achieved through a simple one-step reaction between nickel chloride and sodium azide in an aqueous solution.", "Starting Materials": [ "Nickel chloride", "Sodium azide", "Water" ], "Reaction": [ "Dissolve nickel chloride in water to form a solution.", "Add sodium azide to the nickel chloride solution.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash it with water.", "Dry the product under vacuum to obtain Azanide;nickel." ] } | |

CAS RN |

10534-88-0 |

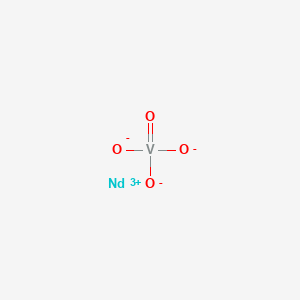

Molecular Formula |

Cl2H18N6Ni |

Molecular Weight |

231.78 g/mol |

IUPAC Name |

azane;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

InChI Key |

ZXZMQWZQMZHFOR-UHFFFAOYSA-L |

SMILES |

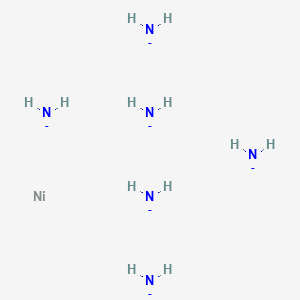

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)